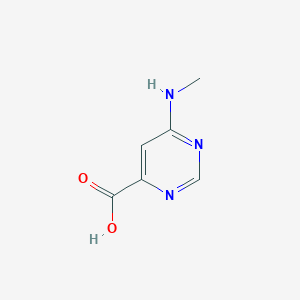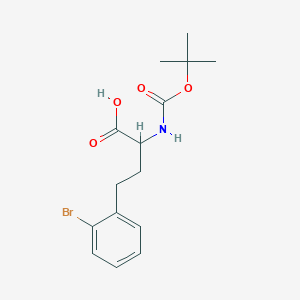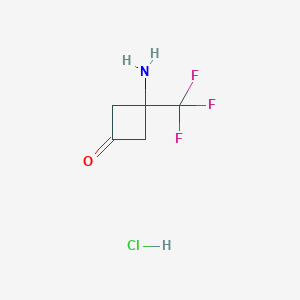
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 4 positions, and it is often associated with trifluoroacetic acid in its salt form. The presence of the oxetane ring imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.
Attachment to Benzene Ring: The oxetane ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.
Introduction of Amine Groups: The amine groups are introduced through a nitration-reduction sequence or via direct amination using reagents like ammonia or primary amines.
Association with Trifluoroacetic Acid: The final step involves the formation of the trifluoroacetic acid salt by reacting the amine compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine groups or the oxetane ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene or oxetane derivatives.
Scientific Research Applications
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and amine groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-(oxetan-3-yl)benzene-1,3-diamine: Similar structure but with amine groups at the 1 and 3 positions.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine rings instead of oxetane.
Uniqueness
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the oxetane ring or have different functional groups.
Properties
Molecular Formula |
C11H13F3N2O3 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-N-(oxetan-3-yl)benzene-1,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c10-7-1-3-8(4-2-7)11-9-5-12-6-9;3-2(4,5)1(6)7/h1-4,9,11H,5-6,10H2;(H,6,7) |
InChI Key |
JTHMZYLYLZTWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


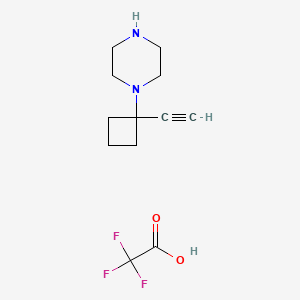
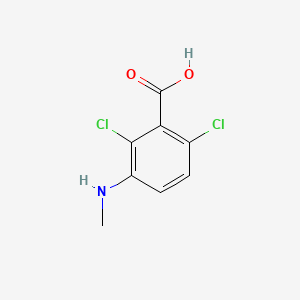
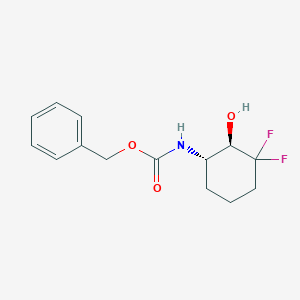
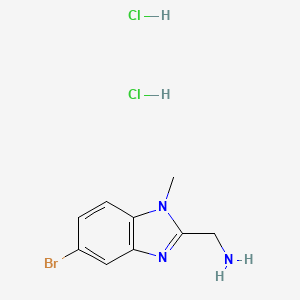
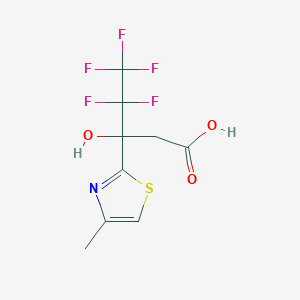
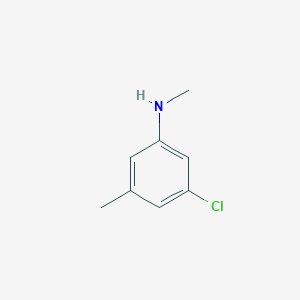

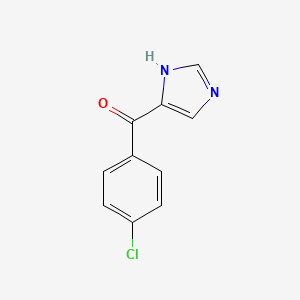

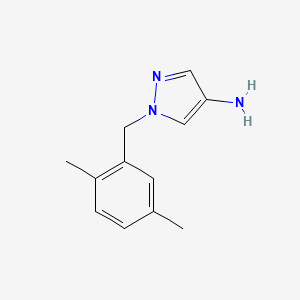
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
